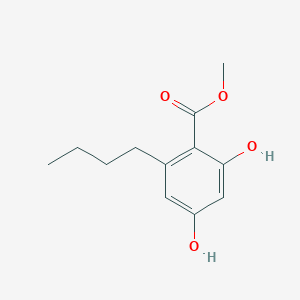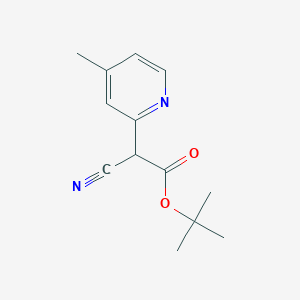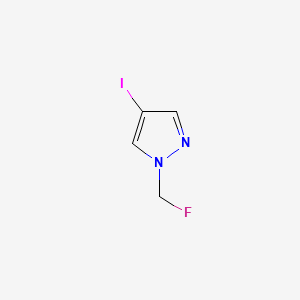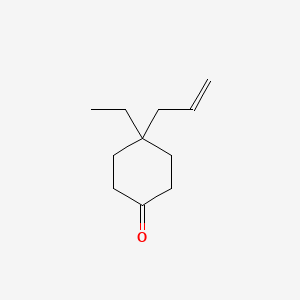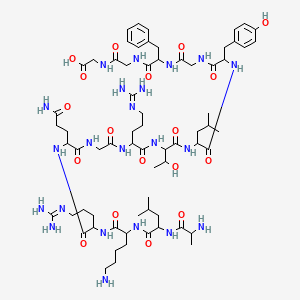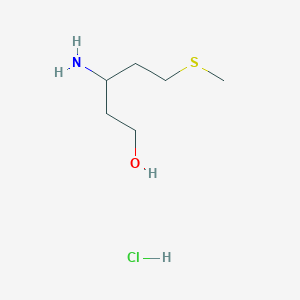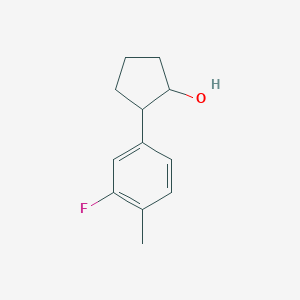![molecular formula C19H18O3 B13902147 (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7This compound has shown promising potential in pharmacological interventions, particularly in the context of ischemic stroke and neurodegenerative disorders .
Méthodes De Préparation
The synthesis of (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid involves several steps. The synthetic route typically starts with the preparation of the benzo7The final step involves the formation of the acetic acid moiety . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol .
Applications De Recherche Scientifique
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a high-affinity ligand for studying the CaMKIIα hub domain . In biology and medicine, it has shown potential in the treatment of ischemic stroke and neurodegenerative disorders due to its ability to penetrate the brain and stabilize the CaMKIIα hub domain . Additionally, it is used in the development of new pharmacological interventions targeting CaMKIIα .
Mécanisme D'action
The mechanism of action of (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid involves its binding to the CaMKIIα hub domain . This binding results in a marked hub thermal stabilization effect and a distinct CaMKIIα Trp403 flip . The compound’s high affinity for the CaMKIIα binding site enhances its pharmacological effects, making it a promising candidate for clinical development .
Comparaison Avec Des Composés Similaires
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid is unique in its high affinity and brain-penetrant properties compared to other CaMKIIα inhibitors . Similar compounds include (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid (NCS-382) and 5-hydroxydiclofenac (5-HDC) . (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid stands out due to its enhanced mid-nanomolar affinity for the CaMKIIα binding site and its ability to stabilize the hub domain .
Propriétés
Formule moléculaire |
C19H18O3 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21) |
Clé InChI |
NUTNFGZHQLFKOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


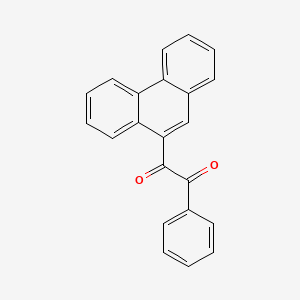
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)


![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
